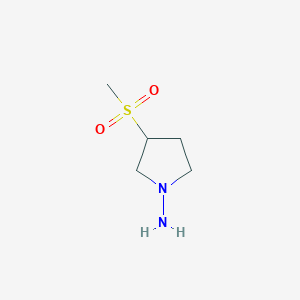
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a cyanoethyl group at the 1-position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced through nucleophilic substitution reactions using cyanoethyl halides.
Esterification: The carboxylic acid group at the 5-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized indazole derivatives.
Reduction Products: Aminoethyl indazole derivatives.
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s derivatives are used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. The indazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins and influencing their activity.
類似化合物との比較
Ethyl 1H-indazole-5-carboxylate: Lacks the cyanoethyl group, resulting in different chemical reactivity and biological activity.
1-(2-Cyanoethyl)-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
1-(2-Cyanoethyl)-1H-indazole-3-carboxylate: The position of the ester group is different, leading to variations in its chemical and biological properties.
Uniqueness: Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate is unique due to the combination of the cyanoethyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
ethyl 1-(2-cyanoethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-4-5-12-11(8-10)9-15-16(12)7-3-6-14/h4-5,8-9H,2-3,7H2,1H3 |
InChIキー |
STLCCOUHPUXGDU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


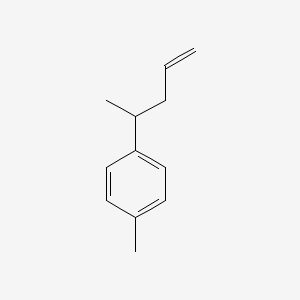

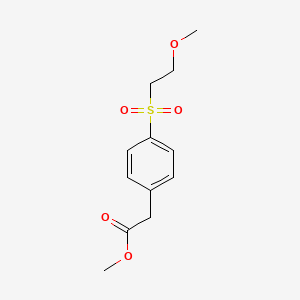
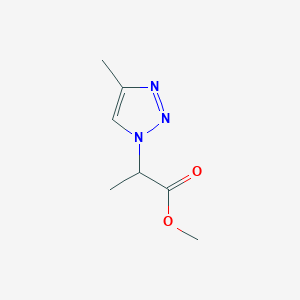
![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)

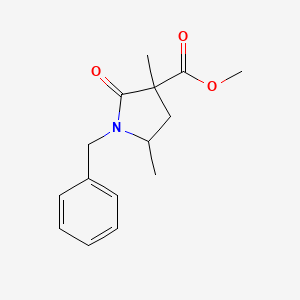

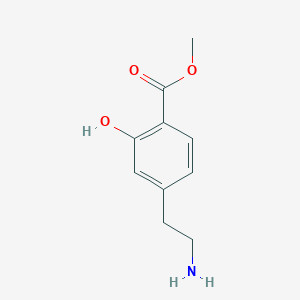
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
